Cas no 1805900-29-1 (Benzenepropanenitrile, 2-fluoro-5-nitro-)

Benzenepropanenitrile, 2-fluoro-5-nitro-, is a fluorinated nitrile compound with a nitro substituent on the benzene ring. Its molecular structure, featuring both electron-withdrawing fluoro and nitro groups, makes it a valuable intermediate in organic synthesis, particularly for constructing complex aromatic systems. The presence of the nitrile group allows for further functionalization via hydrolysis or reduction, while the nitro group can be selectively reduced to an amine for additional derivatization. This compound is useful in pharmaceutical and agrochemical research, where its reactivity enables the development of targeted molecules. Its stability and well-defined reactivity profile ensure consistent performance in synthetic applications.
Benzenepropanenitrile, 2-fluoro-5-nitro- structure
1805900-29-1 structure
商品名:Benzenepropanenitrile, 2-fluoro-5-nitro-
CAS番号:1805900-29-1
MF:C9H7FN2O2
メガワット:194.162485361099
CID:6580953
PubChem ID:130863197

Benzenepropanenitrile, 2-fluoro-5-nitro- 化学的及び物理的性質

名前と識別子

    • Benzenepropanenitrile, 2-fluoro-5-nitro-
    • 3-(2-fluoro-5-nitrophenyl)propanenitrile
    • EN300-1865988
    • 1805900-29-1
    • インチ: 1S/C9H7FN2O2/c10-9-4-3-8(12(13)14)6-7(9)2-1-5-11/h3-4,6H,1-2H2
    • InChIKey: ZWPNCXIZWAZAAQ-UHFFFAOYSA-N
    • ほほえんだ: C1(CCC#N)=CC([N+]([O-])=O)=CC=C1F

計算された属性

  • せいみつぶんしりょう: 194.04915563g/mol
  • どういたいしつりょう: 194.04915563g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.310±0.06 g/cm3(Predicted)
  • ふってん: 373.3±27.0 °C(Predicted)

Benzenepropanenitrile, 2-fluoro-5-nitro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1865988-0.05g
3-(2-fluoro-5-nitrophenyl)propanenitrile
1805900-29-1
0.05g
$528.0 2023-09-18
Enamine
EN300-1865988-0.25g
3-(2-fluoro-5-nitrophenyl)propanenitrile
1805900-29-1
0.25g
$579.0 2023-09-18
Enamine
EN300-1865988-0.1g
3-(2-fluoro-5-nitrophenyl)propanenitrile
1805900-29-1
0.1g
$553.0 2023-09-18
Enamine
EN300-1865988-10.0g
3-(2-fluoro-5-nitrophenyl)propanenitrile
1805900-29-1
10g
$3376.0 2023-05-25
Enamine
EN300-1865988-1g
3-(2-fluoro-5-nitrophenyl)propanenitrile
1805900-29-1
1g
$628.0 2023-09-18
Enamine
EN300-1865988-0.5g
3-(2-fluoro-5-nitrophenyl)propanenitrile
1805900-29-1
0.5g
$603.0 2023-09-18
Enamine
EN300-1865988-5.0g
3-(2-fluoro-5-nitrophenyl)propanenitrile
1805900-29-1
5g
$2277.0 2023-05-25
Enamine
EN300-1865988-1.0g
3-(2-fluoro-5-nitrophenyl)propanenitrile
1805900-29-1
1g
$785.0 2023-05-25
Enamine
EN300-1865988-5g
3-(2-fluoro-5-nitrophenyl)propanenitrile
1805900-29-1
5g
$1821.0 2023-09-18
Enamine
EN300-1865988-2.5g
3-(2-fluoro-5-nitrophenyl)propanenitrile
1805900-29-1
2.5g
$1230.0 2023-09-18

Benzenepropanenitrile, 2-fluoro-5-nitro- 関連文献

Benzenepropanenitrile, 2-fluoro-5-nitro-に関する追加情報

Benzenepropanenitrile, 2-fluoro-5-nitro- (CAS No. 1805900-29-1): A Comprehensive Overview

Benzenepropanenitrile, 2-fluoro-5-nitro-, identified by the CAS number 1805900-29-1, is a fluorinated nitro-substituted aromatic nitrile that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and electronic properties, finds utility in various synthetic applications, particularly in the development of novel agrochemicals and pharmaceutical intermediates.

The structural motif of Benzenepropanenitrile, 2-fluoro-5-nitro- consists of a benzene ring substituted with a fluoro group at the 2-position and a nitro group at the 5-position, further functionalized with a nitrile group attached to a propyl chain. This specific arrangement imparts distinct reactivity and electronic characteristics, making it a valuable building block in organic synthesis. The presence of both fluorine and nitro groups enhances its potential as an intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in the applications of fluorinated nitroaromatic compounds due to their enhanced metabolic stability and bioavailability. Benzenepropanenitrile, 2-fluoro-5-nitro- exemplifies this trend, as it serves as a precursor in the synthesis of fluorinated heterocycles, which are increasingly being explored for their pharmacological properties. The fluorine atom, known for its ability to modulate lipophilicity and metabolic pathways, plays a crucial role in enhancing the efficacy of drug candidates.

One of the most compelling aspects of Benzenepropanenitrile, 2-fluoro-5-nitro- is its versatility in synthetic chemistry. The nitrile group can undergo various transformations, including hydrolysis to carboxylic acids or reduction to amides, while the aromatic ring can be further functionalized through electrophilic or nucleophilic aromatic substitution reactions. These properties make it an attractive candidate for library synthesis programs aimed at discovering new bioactive molecules.

The pharmaceutical industry has been particularly keen on exploring fluorinated nitroaromatics due to their potential as antiviral and anticancer agents. For instance, studies have shown that certain fluorinated nitroaromatics exhibit inhibitory activity against viral proteases and kinases, making them promising candidates for drug development. Benzenepropanenitrile, 2-fluoro-5-nitro-, with its unique substitution pattern, could serve as a key intermediate in the synthesis of such compounds.

In addition to its pharmaceutical applications, Benzenepropanenitrile, 2-fluoro-5-nitro- has found utility in the agrochemical sector. Fluorinated compounds are known to exhibit improved pest resistance and environmental stability, which are critical factors in modern agriculture. The use of this compound as an intermediate allows for the synthesis of novel agrochemicals that offer enhanced efficacy and reduced environmental impact.

The synthesis of Benzenepropanenitrile, 2-fluoro-5-nitro- typically involves multi-step organic transformations starting from commercially available precursors. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity. These synthetic routes highlight the compound's importance as a key intermediate in modern organic synthesis.

The electronic properties of Benzenepropanenitrile, 2-fluoro-5-nitro- also make it a subject of interest in materials science. Fluorinated nitroaromatics can exhibit strong electron-withdrawing effects due to the presence of both fluoro and nitro groups, which can influence their optical and electronic properties. This makes them suitable candidates for applications in organic electronics and photovoltaic devices.

In conclusion, Benzenepropanenitrile, 2-fluoro-5-nitro- (CAS No. 1805900-29-1) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity make it an invaluable intermediate in organic synthesis. As research continues to uncover new applications for fluorinated nitroaromatics, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics and materials.

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